Ethyl 2-amino-3,5,6-trifluoroisonicotinate
Overview
Description
Ethyl 2-amino-3,5,6-trifluoroisonicotinate is a fluorinated derivative of isonicotinic acid. This compound is characterized by the presence of three fluorine atoms at the 3, 5, and 6 positions of the isonicotinic acid ring, an amino group at the 2 position, and an ethyl ester group. The molecular formula is C8H7F3N2O2, and it has a molecular weight of 220.15 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-3,5,6-trifluoroisonicotinate typically involves the fluorination of isonicotinic acid derivatives. One common method is the nucleophilic substitution reaction where fluorine atoms are introduced into the aromatic ring. The reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available isonicotinic acid. The process includes esterification to form the ethyl ester, followed by selective fluorination and amination steps. The reaction conditions are optimized to achieve high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-3,5,6-trifluoroisonicotinate can undergo various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the ethyl ester group can be replaced with other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the compound, such as nitro derivatives.
Reduction Products: Reduced forms, such as amine derivatives.
Coupling Products: Coupled products with different functional groups attached to the aromatic ring.
Scientific Research Applications
Ethyl 2-amino-3,5,6-trifluoroisonicotinate has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of potential pharmaceutical agents due to its enhanced biological activity and metabolic stability conferred by the fluorine atoms.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex fluorinated compounds and heterocycles.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3,5,6-trifluoroisonicotinate is primarily related to its interaction with biological targets. The fluorine atoms enhance the compound’s ability to interact with enzymes and receptors, often leading to increased binding affinity and specificity. The amino group can form hydrogen bonds with target proteins, while the ethyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes . The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
- Ethyl 2-amino-3,5-difluoroisonicotinate
- Ethyl 2-amino-3,6-difluoroisonicotinate
- Ethyl 2-amino-3,5,6-trifluorobenzoate
Comparison: Ethyl 2-amino-3,5,6-trifluoroisonicotinate is unique due to the presence of three fluorine atoms, which significantly enhance its biological activity and stability compared to similar compounds with fewer fluorine atoms. The trifluoromethyl group is known to impart unique electronic properties, making this compound more reactive and versatile in various chemical reactions . Additionally, the specific positioning of the fluorine atoms on the aromatic ring can influence the compound’s interaction with biological targets, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
ethyl 2-amino-3,5,6-trifluoropyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-2-15-8(14)3-4(9)6(11)13-7(12)5(3)10/h2H2,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKXZLOECBXQAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC(=C1F)F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573325 | |
Record name | Ethyl 2-amino-3,5,6-trifluoropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259675-84-8 | |
Record name | Ethyl 2-amino-3,5,6-trifluoropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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